(1R,5S)-3-(1H-imidazol-1-yl)-8-((2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound is a complex organic molecule that contains an imidazole ring and a bicyclic octane structure. Imidazole is a planar five-membered ring that is present in many important biological compounds, including histidine and the nucleic acids. The bicyclic octane structure suggests that this compound may have interesting chemical properties due to the strain of the rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the construction of the bicyclic octane structure. This could potentially be achieved through a series of reactions including condensation, cyclization, and possibly a Diels-Alder reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic octane structure and the imidazole ring. The stereochemistry at the 1R and 5S positions would also add to this complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the bicyclic octane structure. The imidazole ring is aromatic and therefore relatively stable, but it can act as a nucleophile in certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties .Scientific Research Applications
Catalytic Applications and Synthesis
Chiral Catalysts for Enantioselective Synthesis : Studies on chiral oxazaphospholidine-borane complexes, similar in structural complexity to the query compound, have demonstrated their utility as catalysts in the enantioselective borane reduction of ketones. This highlights the potential of bicyclic structures in asymmetric synthesis, contributing significantly to the field of chiral chemistry (Brunel et al., 1994).
Semipinacol Rearrangement : The semipinacol rearrangement in cis-fused β-lactam diols into keto-bridged bicyclic lactams, utilizing a cyclic phosphorane or sulfite intermediate, is a noteworthy reaction. The 6-azabicyclo[3.2.1]octane ring system prepared through this method underscores the versatility of bicyclic structures in synthesizing biologically active molecules (Grainger et al., 2012).
Synthetic Intermediates
Bicyclic Pyrrolidine Derivatives : Enantiomerically pure bicyclic pyrrolidine derivatives have been synthesized and used as efficient chiral auxiliaries in Michael-type reactions. This underscores the utility of bicyclic structures as intermediates in the synthesis of complex organic molecules (Martens & Lübben, 1991).
Rhodium-Catalyzed Denitrogenative Coupling : The generation of aza-bridged structures through Rhodium-catalyzed denitrogenative coupling of pyrazoles with 1-sulfonyl-1,2,3-triazoles, forming triazabicyclo[3.2.1]octa-3,6-dienes, illustrates the application of bicyclic structures in creating complex N-heterocycles (Strelnikova et al., 2021).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The imidazole ring is a common feature in many drugs and can be involved in various types of binding interactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-imidazol-1-yl-8-(2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-4-2-3-5-17(16)24(21,22)20-13-6-7-14(20)11-15(10-13)19-9-8-18-12-19/h2-5,8-9,12-15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKSFBVLNFRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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